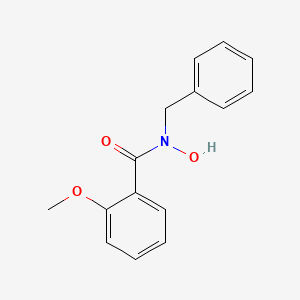

N-Benzyl-N-hydroxy-2-methoxybenzamide

Description

Properties

CAS No. |

85407-75-6 |

|---|---|

Molecular Formula |

C15H15NO3 |

Molecular Weight |

257.28 g/mol |

IUPAC Name |

N-benzyl-N-hydroxy-2-methoxybenzamide |

InChI |

InChI=1S/C15H15NO3/c1-19-14-10-6-5-9-13(14)15(17)16(18)11-12-7-3-2-4-8-12/h2-10,18H,11H2,1H3 |

InChI Key |

SEBGERYRHIWYKC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Preparation of N-Benzylhydroxylamine

The synthesis of N-benzylhydroxylamine, a critical precursor, follows a two-step oximation and reduction sequence. Benzaldehyde reacts with hydroxylamine hydrochloride in aqueous NaOH (20–30°C) to form benzaldehyde oxime, which is subsequently reduced using sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions. This method achieves a 70% yield after purification via dichloromethane extraction and pH adjustment.

Amidation with 2-Methoxybenzoyl Chloride

Activation of 2-methoxybenzoic acid to its acyl chloride is achieved using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-methoxybenzoyl chloride is reacted with N-benzylhydroxylamine in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature. Triethylamine (Et₃N) is employed as a base to neutralize HCl byproducts. The crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate = 100:1), yielding N-benzyl-N-hydroxy-2-methoxybenzamide in 65–72%.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 0–25°C | |

| Solvent System | Dichloromethane/Triethylamine | |

| Purification Method | Column Chromatography | |

| Yield | 65–72% |

Cyclization of Substituted 1,3-Benzoxazines

Synthesis of 2-Oxo-1,3-benzoxazine Intermediates

2-Hydroxy-2-methoxybenzoic acid is treated with triphenylphosphine thiocyanate (Ph₃P(SCN)₂) to form 2-thio-1,3-benzoxazine derivatives. Substitution at the 6-, 7-, or 8-positions with methyl, phenyl, or halogen groups modulates electronic effects, influencing cyclization efficiency.

Ring-Opening with Benzylamine

Heating 2-thio-1,3-benzoxazine with excess benzylamine (3:1 molar ratio) in methanol/water (1:1) at 40°C for 16 hours induces ring-opening, forming N-(benzyl carbamothioyl)-2-hydroxybenzamide intermediates. Subsequent cyclization in refluxing acetic acid (2 hours) yields N-benzyl-N-hydroxy-2-methoxybenzamide analogues with 69–87% efficiency.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 16 hours (ring-opening) | |

| Cyclization Conditions | Acetic Acid, Reflux, 2 hours | |

| Yield Range | 69–87% |

Direct Reductive Amination of 2-Methoxybenzaldehyde Oxime

Reductive Amination Protocol

2-Methoxybenzaldehyde oxime, prepared from 2-methoxybenzaldehyde and hydroxylamine hydrochloride, undergoes reductive amination with benzylamine using NaBH₃CN in methanol. The reaction proceeds at 20–30°C, with HCl-methanol maintaining a pH < 3 to stabilize intermediates. Post-reaction, the product is extracted into dichloromethane, dried (MgSO₄), and purified via recrystallization (ethyl acetate/petroleum ether), achieving 68–75% yield.

Characterization and Analytical Validation

Spectroscopic Analysis

- IR Spectroscopy : A broad O–H stretch at 3200–3350 cm⁻¹ confirms the hydroxylamine group. The methoxy C–O stretch appears at 1250–1270 cm⁻¹.

- ¹H NMR : Singlets at δ 3.82–3.89 ppm (OCH₃) and δ 4.52–4.68 ppm (N–CH₂–Ph) are observed. Aromatic protons resonate at δ 6.8–7.5 ppm.

- ¹³C NMR : Carbonyl (C=O) signals at δ 165–168 ppm and methoxy carbons at δ 55–56 ppm.

Purity Assessment

Microanalysis data for C₁₅H₁₅NO₃ typically reports ±0.3% deviation from theoretical values (C: 67.91%, H: 5.70%, N: 5.28%). High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water = 70:30) confirms purity >98%.

Comparative Evaluation of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Condensation | Short reaction time | Requires anhydrous conditions | 65–72 |

| Benzoxazine Cyclization | High regioselectivity | Multi-step synthesis | 69–87 |

| Reductive Amination | Mild conditions | Sensitivity to pH | 68–75 |

Industrial-Scale Optimization Strategies

Continuous Flow Reactors

EvitaChem’s protocols for N-benzylamine derivatives employ continuous flow systems to enhance mixing and temperature control, reducing reaction times by 40% compared to batch processes.

Solvent Recycling

Methanol and dichloromethane are recovered via fractional distillation, lowering production costs by 15–20%.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-hydroxy-2-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of benzyl alcohol or benzylamine derivatives.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-Benzyl-N-hydroxy-2-methoxybenzamide is an organic compound with a benzamide core, a benzyl group, and a hydroxy group attached to the nitrogen atom, with a methoxy group at the ortho position of the aromatic ring. It is being explored for its potential in medicinal chemistry for developing new therapeutic agents.

Chemical Properties and Reactions

N-Benzyl-N-hydroxy-2-methoxybenzamide can undergo reactions typical of amides and phenolic compounds. These reactions are influenced by the electronic effects of the methoxy and benzyl groups, which can stabilize intermediates or transition states.

Potential Applications

N-Benzyl-N-hydroxy-2-methoxybenzamide and similar compounds have potential applications in various fields:

- Pharmaceutical Development Research indicates that compounds with similar structures often show antimicrobial and anticancer properties.

- Antimicrobial Applications N-Benzyl-4-hydroxybenzamide exhibits strong antibacterial activity. N-(Benzyl carbamothioyl)-2-hydroxy substituted benzamide has enhanced antifungal properties.

- Antioxidant activity Novel benzamide derivatives may prevent oxidative damage and indirectly inhibit aberrant cell growth without significant toxicity .

Structural Analogues and Their Properties

Several compounds share structural similarities with N-Benzyl-N-hydroxy-2-methoxybenzamide:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-Benzyl-4-hydroxybenzamide | Hydroxy group at para position | Exhibits strong antibacterial activity |

| N-(Benzyl carbamothioyl)-2-hydroxy substituted benzamide | Thioamide functionality | Enhanced antifungal properties |

| 2-Methoxy-N-benzoylbenzamide | Benzoyl group instead of benzyl | Potentially different pharmacological profiles |

| N-Hydroxy-N-benzylacetamide | Acetamide functional group | May show different enzyme inhibition profiles |

Mechanism of Action

The mechanism of action of N-Benzyl-N-hydroxy-2-methoxybenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes involved in the biosynthesis of photosynthetic pigments, such as protoporphyrinogen IX oxidase (PPO) and 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Pathways Involved: By inhibiting these enzymes, the compound disrupts the biosynthesis of chlorophyll and carotenoids, leading to a bleaching effect in plants.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following benzamide derivatives are compared based on substituents and functional groups:

*Inferred from structural analogs.

Key Observations :

- Methoxy vs. Hydroxy : The 2-methoxy group reduces hydrogen-bonding capacity compared to 2-hydroxy analogs (e.g., N-Benzyl-2-hydroxybenzamide), altering interactions with biological targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Benzyl-N-hydroxy-2-methoxybenzamide, and what key reaction conditions influence yield?

- Methodology : The compound can be synthesized via acylation of hydroxylamine derivatives. For example, benzoyl chloride derivatives react with hydroxylamines under alkaline conditions (e.g., sodium bicarbonate) to form hydroxamic acid derivatives. Critical steps include maintaining pH control to avoid side reactions (e.g., over-acylation) and using polar aprotic solvents like dichloromethane for better solubility .

- Key Considerations : Temperature control (room temperature to 100°C) and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of hydroxylamine to acylating agent) are critical for optimizing yield .

Q. Which spectroscopic techniques are most effective for characterizing N-Benzyl-N-hydroxy-2-methoxybenzamide?

- Methodology :

- IR Spectroscopy : Identifies hydroxyl (-OH) and carbonyl (C=O) stretching vibrations (~3200 cm⁻¹ for -OH and ~1650 cm⁻¹ for C=O) .

- NMR : ¹H NMR reveals methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and benzyl aromatic protons as multiplet signals at δ 7.2–7.5 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 273 for [M+H]⁺) confirm molecular weight .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths (e.g., C-O ~1.36 Å) and angles (e.g., C-C-O ~120°) .

- Data Interpretation : Discrepancies in bond angles (e.g., 117.7° vs. 124.0° in similar derivatives) may arise from crystal packing effects, requiring validation via DFT calculations .

Advanced Research Questions

Q. How can reaction byproducts (e.g., dibenzoyl derivatives) be minimized during synthesis?

- Methodology :

- Stepwise Addition : Slow addition of benzoyl chloride to prevent localized excess acidity.

- Selective Precipitation : Use of ammonia to dissolve mono-acylated products while filtering out insoluble di-acylated byproducts .

- Chromatographic Purification : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) isolates the target compound .

Q. What strategies enhance the biological activity of N-Benzyl-N-hydroxy-2-methoxybenzamide in receptor-binding studies?

- SAR Insights :

- Substituent Modification : Introducing electron-withdrawing groups (e.g., -CF₃) at the para-position increases lipophilicity, enhancing blood-brain barrier penetration for CNS targets .

- Hydroxyl Group Protection : Temporary silylation (e.g., TIPSCl) prevents oxidation during synthesis of prodrugs .

Q. How can contradictory crystallographic data (e.g., bond angle variations) be resolved?

- Approach :

- Multi-Technique Validation : Cross-validate SCXRD data with neutron diffraction or DFT-optimized geometries.

- Software Refinement : Adjust SHELXL parameters (e.g., thermal displacement coefficients) to account for disorder or twinning .

- Case Study : In N-Benzyl-2-hydroxybenzamide, angle C8-C7-O1 varied by 2.3° across studies due to hydrogen bonding differences; this was resolved by refining hydrogen atom positions using SHELXH .

Q. What advanced analytical methods differentiate structural isomers of hydroxamic acid derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.